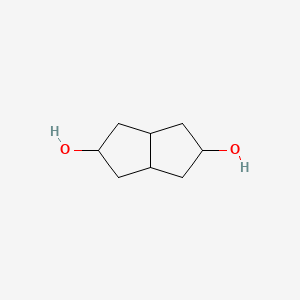
4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(fluorosulfonil)-3-((trimetilsilil)etinil)benzoico es un compuesto orgánico especializado que presenta un grupo fluorosulfonil y un grupo trimetilsilil-etinil unidos a un núcleo de ácido benzoico.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del ácido 4-(fluorosulfonil)-3-((trimetilsilil)etinil)benzoico normalmente implica varios pasos, comenzando con precursores disponibles comercialmente. Una ruta común incluye los siguientes pasos:
Formación del grupo etinil:
Introducción del grupo fluorosulfonil: El grupo fluorosulfonil se puede introducir mediante una sustitución aromática electrófila, utilizando un agente fluorosulfonilante adecuado en condiciones controladas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de técnicas avanzadas de purificación, como la cromatografía en columna y la recristalización.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo trimetilsilil-etinil, lo que lleva a la formación de diversos derivados oxidados.
Sustitución: El grupo fluorosulfonil puede participar en reacciones de sustitución nucleófila, donde los nucleófilos reemplazan el átomo de flúor.
Hidrólisis: Los derivados éster o amida de este compuesto pueden sufrir hidrólisis en condiciones ácidas o básicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Sustitución: Se utilizan comúnmente nucleófilos como aminas, tioles y alcoholes.
Hidrólisis: Se emplean típicamente condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio).
Productos principales:
Oxidación: Derivados oxidados con varios grupos funcionales.
Sustitución: Derivados del ácido benzoico sustituidos.
Hidrólisis: Ácido benzoico y sus correspondientes derivados de alcohol o amina.
Aplicaciones Científicas De Investigación
El ácido 4-(fluorosulfonil)-3-((trimetilsilil)etinil)benzoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a sus grupos funcionales únicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(fluorosulfonil)-3-((trimetilsilil)etinil)benzoico implica su interacción con objetivos moleculares específicos. El grupo fluorosulfonil puede formar fuertes interacciones con sitios nucleofílicos en proteínas y enzimas, potencialmente inhibiendo su actividad. El grupo trimetilsilil-etinil puede participar en varias reacciones químicas, modificando la reactividad y la estabilidad del compuesto.
Compuestos similares:
Ácido 4-(fluorosulfonil)benzoico: Carece del grupo trimetilsilil-etinil, lo que lo hace menos versátil en reacciones químicas.
Ácido 3-((trimetilsilil)etinil)benzoico: Carece del grupo fluorosulfonil, lo que reduce su potencial para reacciones de sustitución nucleófila.
Singularidad: El ácido 4-(fluorosulfonil)-3-((trimetilsilil)etinil)benzoico es único debido a la presencia tanto del grupo fluorosulfonil como del grupo trimetilsilil-etinil, que confieren propiedades de reactividad y funcionalidad distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Comparación Con Compuestos Similares
4-(Fluorosulfonyl)benzoic acid: Lacks the trimethylsilyl-ethynyl group, making it less versatile in chemical reactions.
3-((Trimethylsilyl)ethynyl)benzoic acid: Lacks the fluorosulfonyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness: 4-(Fluorosulfonyl)-3-((trimethylsilyl)ethynyl)benzoic acid is unique due to the presence of both the fluorosulfonyl and trimethylsilyl-ethynyl groups, which confer distinct reactivity and functional properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H13FO4SSi |
|---|---|
Peso molecular |
300.38 g/mol |
Nombre IUPAC |
4-fluorosulfonyl-3-(2-trimethylsilylethynyl)benzoic acid |
InChI |
InChI=1S/C12H13FO4SSi/c1-19(2,3)7-6-9-8-10(12(14)15)4-5-11(9)18(13,16)17/h4-5,8H,1-3H3,(H,14,15) |
Clave InChI |
KOJXDFGOXZDYGV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)


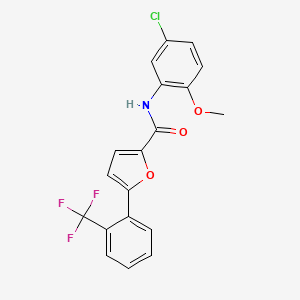
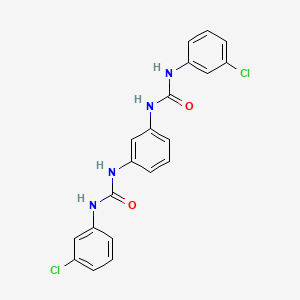
![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)


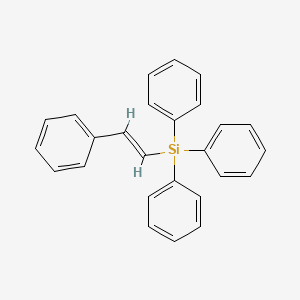
![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
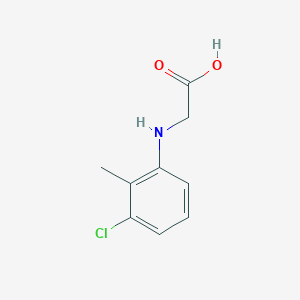
![Thiazolidinone]](/img/structure/B11942299.png)

